molecular formula C3H4ClNO B095450 2-Chloroacrylamide CAS No. 16490-68-9

2-Chloroacrylamide

Cat. No. B095450
CAS RN: 16490-68-9
M. Wt: 105.52 g/mol
InChI Key: YBXYCBGDIALKAK-UHFFFAOYSA-N
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Description

2-Chloroacrylamide is a chemical compound that is widely used in scientific research for its unique properties. It is a white crystalline solid that is soluble in water and organic solvents. The compound is also known as 2-chloro-2-propenamide and is commonly used as a monomer in the synthesis of polymers and copolymers.

Mechanism Of Action

The mechanism of action of 2-chloroacrylamide is not fully understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles such as amino acids and proteins. This reaction leads to the formation of covalent bonds between the compound and the nucleophile, which can result in changes in the structure and function of the biomolecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-chloroacrylamide are not well-known. However, studies have shown that the compound can cause damage to DNA and proteins, leading to cell death. Additionally, 2-chloroacrylamide has been shown to have toxic effects on the nervous system, liver, and kidneys.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-chloroacrylamide in lab experiments is its ability to form covalent bonds with nucleophiles, making it a useful tool for studying biomolecules. Additionally, the compound is relatively easy to synthesize and has a low cost. However, the use of 2-chloroacrylamide can be limited by its toxicity and potential health hazards.

Future Directions

There are several future directions for the use of 2-chloroacrylamide in scientific research. One area of interest is the development of new polymers and copolymers using the compound as a monomer. Additionally, the use of 2-chloroacrylamide in the synthesis of pharmaceuticals and agrochemicals is an area of active research. Another direction is the study of the toxic effects of the compound on the nervous system, liver, and kidneys, with the goal of developing new treatments for exposure to the compound.
Conclusion:
In conclusion, 2-chloroacrylamide is a chemical compound that has a wide range of applications in scientific research. The compound is commonly used as a monomer in the synthesis of polymers and copolymers, and is also used in the preparation of hydrogels. The mechanism of action of 2-chloroacrylamide is not fully understood, but it is believed to act as an electrophile, reacting with nucleophiles such as amino acids and proteins. The compound has toxic effects on the nervous system, liver, and kidneys, which limits its use in lab experiments. However, there are several future directions for the use of 2-chloroacrylamide in scientific research, including the development of new polymers and copolymers, the synthesis of pharmaceuticals and agrochemicals, and the study of the compound's toxic effects.

Synthesis Methods

The synthesis of 2-chloroacrylamide can be achieved through various methods. One of the most common methods is the reaction of acrylamide with thionyl chloride in the presence of a catalyst. Another method involves the reaction of acryloyl chloride with ammonia or an amine. The yield of the reaction is influenced by the reaction conditions such as temperature, reaction time, and the concentration of the reactants.

Scientific Research Applications

2-Chloroacrylamide is widely used in scientific research due to its unique properties. It is commonly used as a monomer in the synthesis of polymers and copolymers. The compound is also used in the preparation of hydrogels, which have a wide range of applications in drug delivery, tissue engineering, and wound healing. Additionally, 2-chloroacrylamide is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals.

properties

IUPAC Name

2-chloroprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClNO/c1-2(4)3(5)6/h1H2,(H2,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXYCBGDIALKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167820
Record name 2-Chloroacrylamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.52 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroacrylamide

CAS RN

16490-68-9
Record name 2-Chloro-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16490-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroacrylamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroacrylamide
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